molecular formula C16H15F3N4O2 B2685910 2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380098-03-1

2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2685910
CAS No.: 2380098-03-1
M. Wt: 352.317
InChI Key: XBGBUQUFFBNHDB-UHFFFAOYSA-N
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Description

2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring, all connected through various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine apart from similar compounds is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for a variety of applications in research and industry.

Properties

IUPAC Name

pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)13-3-8-21-15(22-13)25-12-4-9-23(10-5-12)14(24)11-1-6-20-7-2-11/h1-3,6-8,12H,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBUQUFFBNHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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